2,3-Dichloro-1,1,1-trifluoropropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

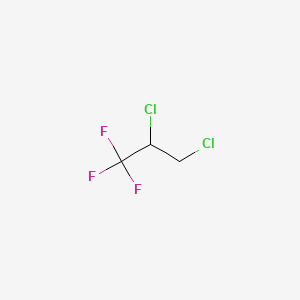

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl2F3/c4-1-2(5)3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMGASHUZRHZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870507 | |

| Record name | 2,3-Dichloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-75-0 | |

| Record name | 2,3-Dichloro-1,1,1-trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2,3-dichloro-1,1,1-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-1,1,1-trifluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds continues to be a cornerstone of modern medicinal chemistry, offering unparalleled control over a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the vast arsenal of fluorinated building blocks, small, functionalized propane backbones represent a versatile platform for introducing the trifluoromethyl group—a privileged motif in a significant portion of today's pharmaceuticals.[3][4] This guide focuses on a specific, yet potentially underutilized, member of this class: 2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db). While historically recognized for its applications in materials science, its utility as a reactive intermediate presents intriguing possibilities for the synthesis of complex fluorinated molecules relevant to drug discovery. This document serves as a comprehensive technical resource, consolidating available data on its synthesis, reactivity, and characterization, and exploring its potential as a valuable synthon for the research and drug development community.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is paramount for reproducible and safe research. This compound is known by several synonyms and identifiers across various chemical databases and regulatory bodies. Establishing a clear understanding of its nomenclature is the first step in harnessing its synthetic potential.

The standard IUPAC name for this compound is This compound .[5] It is also commonly referred to by its hydrochlorofluorocarbon (HCFC) designation, HCFC-243db .[5] This nomenclature provides information about its structure: the '2' indicates a two-carbon backbone (ethane-based for numbering), the '4' indicates the number of chlorine atoms (3+1), the '3' represents the number of fluorine atoms, and 'db' specifies the isomer.

A comprehensive list of its identifiers is provided in the table below for cross-referencing purposes.

| Identifier Type | Value | Source |

| CAS Number | 338-75-0 | [5][6] |

| IUPAC Name | This compound | [5] |

| Common Synonyms | HCFC-243db, R 243db | [5] |

| Molecular Formula | C₃H₃Cl₂F₃ | [5] |

| InChI | InChI=1S/C3H3Cl2F3/c4-1-2(5)3(6,7)8/h2H,1H2 | [5] |

| InChIKey | QJMGASHUZRHZBT-UHFFFAOYSA-N | [5][6] |

| SMILES | C(C(C(F)(F)F)Cl)Cl | [5] |

| EC Number | 811-709-7 | [5] |

| Beilstein Registry No. | 1737810 | [5] |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is essential for its handling, reaction monitoring, and characterization.

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[7] Its key physicochemical properties are summarized below.

| Property | Value | Unit | Source |

| Molecular Weight | 166.95 | g/mol | [5] |

| Boiling Point | 76-77 (349-350 K) | °C (K) | [6] |

| Density | ~1.42 | g/cm³ | [8] |

| LogP | 2.39 | [8] |

Spectroscopic Data and Interpretation

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a key technique for identifying this compound. The fragmentation pattern is influenced by the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and the stable trifluoromethyl group.

-

Molecular Ion (M⁺): The molecular ion peak would be expected around m/z 166, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio).

-

Key Fragments: PubChem lists the most prominent peaks observed in its GC-MS analysis as m/z 130, 49, and 98.[5] The base peak at m/z 130 likely corresponds to the loss of a chlorine atom ([M-Cl]⁺). The presence of a strong m/z 43 peak can be indicative of a propyl cation fragment.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center at the C2 position, making the two protons on C3 diastereotopic. This would result in a complex multiplet pattern for the -CH₂Cl and -CHCl- groups.

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms in different chemical environments.

-

¹⁹F NMR: The three fluorine atoms are chemically equivalent and would give rise to a single signal, likely a doublet due to coupling with the proton on C2. The chemical shift of trifluoromethyl groups can be sensitive to the electronic environment and solvent.[9][10][11]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-F stretching vibrations, typically in the 1100-1350 cm⁻¹ region, and C-Cl stretching vibrations, which are expected in the 600-800 cm⁻¹ range. C-H stretching and bending vibrations will also be present.

Synthesis and Reaction Mechanisms

The primary route for the synthesis of this compound involves a carbene-mediated reaction starting from the readily available 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123).[8] This approach highlights a powerful C-C bond-forming strategy for constructing fluorinated propane backbones.

Synthesis via Carbene Insertion

The synthesis proceeds by the generation of a trifluoromethylchlorocarbene intermediate from HCFC-123, which then reacts with methyl chloride.[8] This process can be carried out in either the liquid or gas phase.

Caption: Synthesis of HCFC-243db via carbene generation and insertion.

Mechanism:

-

Carbene Formation: The reaction is initiated by the dehydrochlorination of 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123).[8]

-

Liquid Phase: This is typically achieved using a strong base, such as 50% aqueous sodium hydroxide, in the presence of a phase-transfer catalyst (PTC).[8][12] The PTC facilitates the transport of the hydroxide ion into the organic phase where it can deprotonate the HCFC-123, leading to the elimination of HCl and the formation of the trifluoromethylchlorocarbene.

-

Gas Phase: Alternatively, the carbene can be generated by high-temperature pyrolysis of HCFC-123.[8]

-

-

Carbene Insertion: The highly reactive carbene intermediate then undergoes an insertion reaction into the C-H bond of methyl chloride to form the final product, this compound.[8]

Experimental Protocol (Illustrative)

While the patent literature provides the conceptual framework, a detailed, validated laboratory protocol is not publicly available.[8] The following is an illustrative procedure based on general principles of phase-transfer catalyzed carbene reactions. This protocol should be considered a starting point and requires optimization and rigorous safety assessment before implementation.

Objective: To synthesize this compound from 2,2-dichloro-1,1,1-trifluoroethane.

Materials:

-

2,2-dichloro-1,1,1-trifluoroethane (HCFC-123)

-

Methyl chloride (or a suitable precursor)

-

50% Aqueous Sodium Hydroxide

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Dichloromethane (DCM) or another suitable solvent

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reactions under reflux and inert atmosphere

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Charging Reagents: The flask is charged with 2,2-dichloro-1,1,1-trifluoroethane, the phase-transfer catalyst (e.g., 1-5 mol%), and the solvent (e.g., DCM). Methyl chloride is then introduced, either as a condensed liquid at low temperature or bubbled through the reaction mixture.

-

Reaction Initiation: The mixture is cooled in an ice bath, and 50% aqueous sodium hydroxide is added dropwise from the dropping funnel with vigorous stirring. The rate of addition should be carefully controlled to manage the exothermicity of the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by GC-MS analysis of aliquots taken from the organic layer.

-

Work-up: Upon completion, the reaction mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Self-Validation:

-

Yield: The isolated yield of the purified product should be determined.

-

Purity: The purity of the final product should be assessed using GC-MS and NMR spectroscopy.

-

Characterization: The identity of the product should be confirmed by comparing its spectroscopic data (MS, NMR, IR) with the expected patterns.

Reactivity and Synthetic Utility

This compound is a valuable intermediate primarily due to the reactivity of its two chlorine atoms, which can be manipulated to introduce further functionality.

Dehydrochlorination

The most prominent reaction of this compound is dehydrochlorination to form unsaturated compounds. The elimination of HCl can be controlled to yield different products.

-

Formation of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf): Treatment with a suitable base can selectively remove HCl to form the corresponding alkene. This reaction is a key step in the production of next-generation refrigerants and foam-blowing agents.[8]

Caption: Dehydrochlorination of HCFC-243db to HCFO-1233xf.

Fluorination

Further fluorination of this compound can be achieved by reaction with hydrogen fluoride (HF) in the gas phase over a fluorination catalyst. This process is used to synthesize more highly fluorinated propanes and propenes, such as 2,3,3,3-tetrafluoropropene (HFO-1234yf).[13]

Applications in Drug Development and Medicinal Chemistry

While direct applications of this compound in the synthesis of marketed drugs are not widely documented, its potential as a trifluoromethylated C3 building block is significant. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, thereby improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][3]

This compound can serve as a precursor to a variety of functionalized trifluoromethylated propanes and propenes. These derivatives can then be incorporated into larger molecules of pharmaceutical interest. For example, the double bond in 2-chloro-3,3,3-trifluoropropene, derived from this compound, is amenable to a wide range of synthetic transformations, allowing for the introduction of diverse functional groups.

The strategic value of this compound lies in its ability to provide a three-carbon chain with a terminal trifluoromethyl group and handles for further chemical modification at the other two positions. This makes it a potentially valuable starting material for the synthesis of novel trifluoromethylated analogs of known bioactive scaffolds.

Safety, Handling, and Disposal

As a senior application scientist, ensuring the safe handling and disposal of all chemicals is of utmost importance. This compound possesses specific hazards that must be managed through appropriate engineering controls and personal protective equipment.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:[5]

-

H335: May cause respiratory irritation.

-

H336: May cause drowsiness or dizziness.

-

H420: Harms public health and the environment by destroying ozone in the upper atmosphere.

Signal Word: Warning[5]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.

-

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Disposal

Waste material must be disposed of as hazardous waste in accordance with all local, state, and federal regulations. Due to its potential to harm the ozone layer, it should not be released into the environment.

Conclusion

This compound (HCFC-243db) is a versatile fluorinated compound with established utility in the synthesis of next-generation materials. While its direct application in drug development is not yet prevalent, its role as a trifluoromethylated C3 building block presents a compelling opportunity for medicinal chemists. The synthetic pathways, particularly those involving carbene chemistry, offer a viable route to this and other related fluorinated propanes. With a thorough understanding of its properties, synthesis, reactivity, and safe handling procedures as outlined in this guide, researchers are well-equipped to explore the full potential of this compound in the design and synthesis of novel, high-value molecules for the pharmaceutical industry.

References

- CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene - Google P

-

Organic Syntheses Procedure. (URL: [Link])

-

PubChem. (2023). This compound. National Center for Biotechnology Information. (URL: [Link])

-

NIST. (2021). Propane, 2,3-dichloro-1,1,1-trifluoro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. (URL: [Link])

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: [Link])

-

NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. (URL: [Link])

-

The Sarpong Group. (2016). Quenching of Water Reactive Materials. (URL: [Link])

-

ResearchGate. (2018). The Mechanism of the Catalytic Functionalization of Haloalkanes by Carbene Insertion: An Experimental and Theoretical Study | Request PDF. (URL: [Link])

-

Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

Carbene Transfer Reactions Catalysed by Dyes of the Metalloporphyrin Group - PMC - NIH. (URL: [Link])

-

Common Standard Operating Procedure. (URL: [Link])

-

Dove Medical Press. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (URL: [Link])

- US20110160499A1 - Catalytic Gas Phase Fluorination of 243db to 1234yf - Google P

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: [Link])

-

RSC Publishing. (2021). Carbene transfer reactions enabled by heterogeneous metal catalysis. (URL: [Link])

-

eScholarship.org. (2023). Insertion Reactions and QSSR Modeling of Donor/Donor Rhodium Carbenes for the Synthesis of Indanes, Indolines, and Benzodihydrofurans By. (URL: [Link])

-

ehs.uci.edu. (n.d.). quenching-solvent-drying-still-bottoms.doc. (URL: [Link])

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: [Link])

-

ResearchGate. (2026). Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites | Request PDF. (URL: [Link])

-

ECETOC. (n.d.). 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition). (URL: [Link])

-

PTC Carbene Addition. (URL: [Link])

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1976). Carbene chemistry. Part X. Insertion reactions of 1,2,2-trifluoroethylidene into C–H bonds of alkanes containing the t-butyl group and some addition and insertion reactions of 2-chloro-1,2,2-trifluoroethylidene. (URL: [Link])

- WO2009137658A2 - Compositions comprising this compound, 2-chloro-1,1,1-trifluoropropene, 2-chloro-1,1,1,2-tetrafluoropropane or 2,3,3,3-tetrafluoropropene - Google P

-

2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) Priority Existing Chemical No. 4 Secondary Notification Assessment Full Public. (URL: [Link])

-

Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC - NIH. (URL: [Link])

-

ResearchGate. (n.d.). Comprehensive organic functional group transformations II. (URL: [Link])

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])

-

KGROUP. (2006). Quenching Reactive Substances. (URL: [Link])

-

EGUsphere. (2024). Increasing emissions of HCFC-123 and HCFC-124 may be due to leakage during HFC-125 production. (URL: [Link])

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (URL: [Link])

-

Fluorine NMR. (URL: [Link])

-

Beilstein Journals. (2012). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. (URL: [Link])

-

YouTube. (2020). Carbene addition to alkene in solution phase & gas phase: Mechanism & Reason behind the selectivity. (URL: [Link])

-

Contemporary synthetic strategies in organofluorine chemistry. (URL: [Link])

-

NIH. (2021). Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies. (URL: [Link])

-

ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated... | Download Scientific Diagram. (URL: [Link])

-

ResearchGate. (2017). (PDF) Mechanism of dehydrochlorination of 2,2-diaryl-1,1,1-trichloroethanes with nitrite and halide anions. (URL: [Link])

-

PubChem. (n.d.). 3,3-Dichloro-1,1,1-trifluoroacetone. National Center for Biotechnology Information. (URL: [Link])

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. (URL: [Link])

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (URL: [Link])

-

NCBI. (n.d.). 1,3-Dichloropropene - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (URL: [Link])

Sources

- 1. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C3H3Cl2F3 | CID 9561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propane, 2,3-dichloro-1,1,1-trifluoro- [webbook.nist.gov]

- 7. This compound | 338-75-0 [chemicalbook.com]

- 8. CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene - Google Patents [patents.google.com]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. dovepress.com [dovepress.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 13. US20110160499A1 - Catalytic Gas Phase Fluorination of 243db to 1234yf - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-1,1,1-trifluoropropane

Abstract

This technical guide provides a comprehensive overview of the fundamental physical properties, specifically the boiling and melting points, of 2,3-Dichloro-1,1,1-trifluoropropane (CAS No. 338-75-0). This document is intended for researchers, scientists, and professionals in drug development and materials science who require accurate and reliable data for experimental design, process optimization, and safety assessments. The guide synthesizes data from authoritative sources, details the methodologies for property determination, and offers expert insights into the causal factors influencing these critical parameters.

Introduction and Compound Profile

This compound, also known by its refrigerant designation HCFC-243db, is a halogenated organic compound.[1] It is a colorless liquid at standard temperature and pressure.[1][2] Structurally, it consists of a propane backbone with two chlorine atoms and three fluorine atoms attached.[1][2] This substitution pattern imparts specific chemical and physical characteristics, making it a compound of interest for various applications, including its use as a refrigerant, a propellant in aerosol products, a solvent, and as an intermediate in chemical synthesis.[2][3] Understanding its thermal properties, such as the boiling and melting points, is paramount for its handling, storage, and application.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized in the table below. These values are compiled from various scientific databases and chemical suppliers.

| Property | Value | Source(s) |

| Boiling Point | 47-48 °C (320.15-321.15 K) | Guidechem[2] |

| 76-77 °C (349.15-350.15 K) | ChemicalBook, Chemsrc[3][4] | |

| 349.9 K (76.75 °C) | NIST[5][6] | |

| Melting Point | -104 °C (169.15 K) | Guidechem[2] |

| 172.60 K (-100.55 °C) | Cheméo (Joback Calculated)[5] | |

| Molecular Formula | C₃H₃Cl₂F₃ | PubChem[7] |

| Molecular Weight | 166.95 g/mol | PubChem[7] |

| Density | ~1.419 g/cm³ | Chemsrc[4] |

| Appearance | Colorless liquid | Guidechem[2] |

| CAS Number | 338-75-0 | PubChem[7] |

Analysis of Discrepancies in Reported Values

It is important to note the variation in the reported boiling point. While Guidechem reports a boiling point of 47-48°C, several other sources, including NIST, ChemicalBook, and Chemsrc, cite a higher range of 76-77°C.[2][3][4][6] This discrepancy could be attributed to differences in experimental conditions, such as atmospheric pressure, or the purity of the sample tested. The NIST value of 349.9 K (76.75 °C) is considered a highly reliable reference point.[6] The melting point is more consistent across sources, with a reported value of -104°C.[2]

Experimental Determination of Thermal Properties

The accurate determination of boiling and melting points is crucial for the characterization of any chemical compound. The following sections detail the standard methodologies for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Protocol: Distillation Method

-

Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a pure sample of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure deviates from standard pressure (1 atm or 760 mmHg), a pressure correction should be applied.

Causality and Expert Insights: The choice of the distillation method is based on its ability to provide a precise boiling point for a pure substance. The boiling chips are essential to prevent bumping and ensure smooth boiling. The rate of heating must be controlled to maintain thermal equilibrium between the liquid and vapor phases.

Workflow for Boiling Point Determination

Caption: Workflow for experimental boiling point determination.

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state.

Protocol: Capillary Method

-

Sample Preparation: Finely powder the solid sample (frozen this compound) and pack it into a capillary tube.

-

Apparatus: Place the capillary tube in a melting point apparatus equipped with a calibrated thermometer or temperature probe and a cooling stage.

-

Cooling and Heating: Cool the stage to below the expected melting point and then slowly heat it.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. The range between these two temperatures is the melting range.

-

Purity Assessment: A sharp melting point (a narrow range) is indicative of a pure compound.

Causality and Expert Insights: The rate of heating is a critical parameter. A slow heating rate (1-2 °C per minute) is necessary to ensure that the temperature of the heating block and the sample are in equilibrium. A rapid heating rate can lead to an erroneously high and broad melting range.

Workflow for Melting Point Determination

Caption: Workflow for experimental melting point determination.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the reported data, all experimental protocols must be self-validating. This involves:

-

Calibration: Regular calibration of thermometers and pressure sensors against certified standards.

-

System Suitability: Running a known standard with a well-defined boiling or melting point to verify the accuracy of the apparatus and procedure before testing the sample.

-

Replicates: Performing multiple measurements to ensure reproducibility and calculating the mean and standard deviation.

Conclusion

The boiling and melting points are critical parameters for the safe and effective use of this compound. This guide has provided a consolidated summary of these properties from reputable sources, outlined standard experimental procedures for their determination, and offered insights into best practices for ensuring data integrity. The most reliable boiling point is in the range of 76-77°C, while the melting point is consistently reported at approximately -104°C. Adherence to rigorous experimental protocols is essential for validating these values in a laboratory setting.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propane, 2,3-dichloro-1,1,1-trifluoro- (CAS 338-75-0). Retrieved from [Link]

-

NIST. (n.d.). Propane, 2,3-dichloro-1,1,1-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemsrc. (2025). This compound(CAS#:338-75-0). Retrieved from [Link]

Sources

- 1. CAS 338-75-0: this compound [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 338-75-0 [chemicalbook.com]

- 4. This compound | CAS#:338-75-0 | Chemsrc [chemsrc.com]

- 5. Propane, 2,3-dichloro-1,1,1-trifluoro- (CAS 338-75-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Propane, 2,3-dichloro-1,1,1-trifluoro- [webbook.nist.gov]

- 7. This compound | C3H3Cl2F3 | CID 9561 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Safe Handling and Storage of Chlorinated Fluorocarbons in a Research Environment

These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to the safe handling and storage of chlorinated fluorocarbons (CFCs). While the production of most CFCs has been phased out due to their detrimental effect on the ozone layer, these compounds may still be present in older equipment or used in specific, niche research applications.[1] Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Understanding Chlorinated Fluorocarbons (CFCs)

Chlorinated fluorocarbons are organic compounds composed of chlorine, fluorine, carbon, and hydrogen.[1] Historically, they were widely used as refrigerants, aerosol propellants, solvents, and fire-extinguishing agents due to their non-toxic and nonflammable properties.[1] However, their chemical stability allows them to persist in the atmosphere and contribute to the depletion of the stratospheric ozone layer.[1][2] International agreements like the Montreal Protocol and national regulations such as the U.S. Clean Air Act have largely curtailed their production and use.[2][3][4]

In a modern research setting, encounters with CFCs are most likely to occur through:

-

Maintenance of older refrigeration and air conditioning units.[1]

-

Use as a reference standard in analytical chemistry.

-

Specific, legacy experimental protocols.

Given their potential for environmental harm and the health risks associated with exposure to their breakdown products or high concentrations, stringent handling and storage procedures are imperative.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the cornerstone of safely working with any hazardous chemical. For CFCs, the primary risks are not typically acute toxicity from the compound itself, but rather the consequences of their physical properties and potential for oxygen displacement in enclosed spaces.

Key Hazards:

-

Asphyxiation: CFCs are denser than air and can accumulate in low-lying areas, displacing oxygen.[5] This is a significant risk in confined or poorly ventilated spaces.

-

Cardiac Arrhythmia: High concentrations of some CFCs can sensitize the heart to adrenaline, potentially leading to cardiac arrhythmia.[6]

-

Thermal Hazards: Contact with rapidly expanding liquid CFCs can cause frostbite.

-

Hazardous Decomposition Products: In the presence of high heat or open flames, CFCs can decompose into toxic and corrosive gases such as phosgene, hydrogen chloride, and hydrogen fluoride.

Risk Mitigation Strategies:

-

Engineering Controls: The primary method for mitigating risks is through robust engineering controls.

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving CFCs.

-

Training: All personnel handling CFCs must be trained on the specific hazards, handling procedures, and emergency protocols.

-

Inventory Management: Maintain a minimal inventory of CFCs.[8]

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is dictated by the specific task and the potential for exposure. The following table outlines the minimum recommended PPE for handling CFCs in a laboratory setting.

| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Transferring small quantities in a fume hood | Safety glasses with side shields | Nitrile gloves | Lab coat | Not typically required if fume hood is functioning correctly |

| Connecting/disconnecting pressurized cylinders | Safety goggles or face shield[9][10] | Insulated gloves[5][10] | Lab coat | Available for emergency use |

| Responding to a small leak | Safety goggles | Chemical-resistant gloves (e.g., Viton® or butyl rubber) | Lab coat | Air-purifying respirator with appropriate cartridges (if concentrations are known and below IDLH) or a self-contained breathing apparatus (SCBA) for unknown or high concentrations.[5][11] |

| Responding to a large leak/spill | Gas-tight goggles and face shield | Chemical-resistant gloves | Chemical-resistant suit/apron | Self-contained breathing apparatus (SCBA)[5] |

This table provides general guidance. A task-specific risk assessment should always be performed to determine the appropriate level of PPE.[9][12]

Storage Procedures for Chlorinated Fluorocarbons

Proper storage of CFCs is crucial to prevent accidental release and maintain the integrity of the chemical. CFCs are typically supplied as liquefied compressed gases in cylinders.

General Storage Guidelines:

-

Designated Storage Area: Store CFC cylinders in a dedicated, well-ventilated, and clearly labeled area.[7][13]

-

Temperature Control: Do not expose cylinders to temperatures above 45°C (113°F).[5] Store them in a cool, dry place away from direct sunlight and other heat sources.[5][8]

-

Security: Storage areas should be secured to prevent unauthorized access.[13]

-

Cylinder Restraint: All compressed gas cylinders, full or empty, must be securely fastened with chains or straps to a wall or stable rack to prevent tipping.[13]

-

Valve Protection: Keep valve protection caps on cylinders at all times, except when the cylinder is in use.[5]

-

Incompatible Materials: Segregate CFCs from incompatible materials. Although generally non-reactive, they should not be stored with alkali metals (e.g., sodium, potassium) as mixing could cause an explosion.[14]

-

Labeling: Ensure all containers are clearly labeled with the chemical name and hazard warnings.[14][15]

Storage Workflow Diagram:

Caption: Workflow for the safe receipt and storage of CFC cylinders.

Handling and Use Protocols

Protocol 1: Transfer of Small Quantities of Liquid CFCs

This protocol is for transferring small volumes of liquid CFCs from a cylinder to a smaller, suitable container within a chemical fume hood.

Materials:

-

CFC cylinder with a dip tube

-

Appropriate CGA-approved regulator and transfer line

-

Receiving vessel (pressure-rated if necessary)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Appropriate PPE (see table above)

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Securely clamp the receiving vessel in the low-temperature bath.

-

Inspect the cylinder valve, regulator, and transfer line for any signs of damage or contamination.

-

-

Connection:

-

Ensure the cylinder is securely strapped in place.

-

Connect the regulator to the cylinder valve. Tighten the connection using the appropriate wrench. Do not overtighten.

-

Connect the transfer line from the regulator to the receiving vessel.

-

-

Transfer:

-

Slowly open the main cylinder valve.

-

Adjust the regulator to a low pressure to initiate a slow transfer of the liquid CFC.

-

Monitor the transfer process continuously.

-

Once the desired amount has been transferred, close the main cylinder valve.

-

-

Shutdown:

-

Vent the residual pressure in the regulator and transfer line into the fume hood's exhaust.

-

Close the regulator.

-

Disconnect the transfer line from the receiving vessel, then from the regulator.

-

Remove the regulator from the cylinder and replace the valve protection cap.

-

Label the receiving vessel appropriately.

-

Causality and Self-Validation:

-

Low-temperature bath: Chilling the receiving vessel creates a pressure differential that facilitates the transfer of the liquefied gas.

-

Slow transfer: Prevents rapid boiling and potential splashing of the cryogenic liquid.

-

Venting residual pressure: A critical safety step to prevent accidental release when disconnecting the equipment.

Protocol 2: General Handling of Pressurized Cylinders

-

Always assume a cylinder is full and handle it with care.[5]

-

Use a cylinder cart to transport cylinders; do not drag or roll them.

-

Never lift a cylinder by its valve or cap.[5]

-

Before connecting a regulator, open the cylinder valve for a brief moment to clear any debris from the outlet (this should only be done by trained personnel in a well-ventilated area).

-

Use only regulators and equipment approved for the specific gas.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

Emergency Response Decision Tree:

Caption: Decision tree for responding to a CFC leak or spill.

Exposure First Aid:

-

Inhalation: Move the affected person to fresh air immediately.[16] If breathing has stopped, perform artificial respiration.[16] Seek immediate medical attention.[16]

-

Skin Contact (Liquid): Flush the affected area with copious amounts of lukewarm water for at least 15 minutes.[17] Do not rub the affected area. Remove contaminated clothing.[17] Seek medical attention for frostbite.

-

Eye Contact (Liquid): Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[17][18] Seek immediate medical attention.[17]

Waste Disposal and Decommissioning

The disposal of CFCs and equipment containing them is strictly regulated by the U.S. Environmental Protection Agency (EPA) under Section 608 of the Clean Air Act.[19]

-

Do Not Vent: It is illegal to intentionally release CFC refrigerants into the atmosphere.[5]

-

Certified Recovery: CFCs must be recovered from equipment by an EPA-certified technician using approved recovery equipment.[13][19]

-

Waste Containers: Recovered CFCs must be stored in approved recovery cylinders.[13] These cylinders are typically grey with a yellow top.

-

Disposal of Appliances: The final disposer of appliances containing CFCs is responsible for ensuring the refrigerant has been recovered.[20] This requires documentation from the person who recovered the refrigerant.[19][20]

-

Contact Environmental Health & Safety (EHS): All disposal of CFCs and CFC-containing equipment must be coordinated through your institution's EHS department to ensure compliance with federal, state, and local regulations.

References

-

UCCS SAFE OPERATING PROCEDURE. (2021, September 22). University of Colorado Colorado Springs. [Link]

-

CFCs Checklist. Alberta Infrastructure. [Link]

-

Chemical Handling and Storage Section 6. University of Toronto Scarborough. [Link]

-

Stationary Refrigeration Safe Disposal Requirements. (2025, September 29). U.S. Environmental Protection Agency. [Link]

-

Health and Safety Issues Associated with the Refrigerant HCFC-123 (R-123). (2013, January). Government of Alberta. [Link]

-

First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

-

HVAC & Refrigeration Safety: Personal Protective Equipment (PPE). (2020, July 16). HVACR Career Connect NY. [Link]

-

Guidance on Safe Storage of Chemicals in Laboratories. University College Cork. [Link]

-

The Best PPE for HVAC Technicians. (2025, March 26). Tradify™. [Link]

-

Chemical Emergencies, Exposures, and Spills. University of Florida Environmental Health and Safety. [Link]

-

Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. (2024, August 26). Canadian Scientific. [Link]

-

Safe handling when working with refrigerants. Issuu. [Link]

-

Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]

-

Appliance Disposal. (2025, July 18). U.S. Environmental Protection Agency. [Link]

-

The Importance of PPE for HVAC Contractors. (2024, January 4). Donnelly Mechanical. [Link]

-

Preventing Death from Excessive Exposure to Chlorofluorocarbon 113 (CFC-113). NIOSH. [Link]

-

Personal Protective Equipment. U.S. Environmental Protection Agency. [Link]

-

What PPE Is Needed For Cryogenic Fluid?. Hazchem Safety Ltd. [Link]

-

40 CFR Part 82 -- Protection of Stratospheric Ozone. eCFR. [Link]

-

1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

-

EPA Finalizes Rule to Limit Refrigerant Program to Ozone Depleting Substances. (2020, March 4). The National Law Review. [Link]

Sources

- 1. dess.uccs.edu [dess.uccs.edu]

- 2. open.alberta.ca [open.alberta.ca]

- 3. eCFR :: 40 CFR Part 82 -- Protection of Stratospheric Ozone [ecfr.gov]

- 4. environmentallawandpolicy.com [environmentallawandpolicy.com]

- 5. Safe handling when working with refrigerants - Issuu [issuu.com]

- 6. Preventing Death from Excessive Exposure to Chlorofluorocarbon 113 (CFC-113) | NIOSH | CDC [cdc.gov]

- 7. canadianscientific.ca [canadianscientific.ca]

- 8. utsc.utoronto.ca [utsc.utoronto.ca]

- 9. tradifyhq.com [tradifyhq.com]

- 10. hazchemsafety.com [hazchemsafety.com]

- 11. The Importance of PPE for HVAC Contractors | Donnelly Mechanical [donnellymech.com]

- 12. hvacrcareerconnectny.com [hvacrcareerconnectny.com]

- 13. infrastructure.alberta.ca [infrastructure.alberta.ca]

- 14. nottingham.ac.uk [nottingham.ac.uk]

- 15. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. safety.fsu.edu [safety.fsu.edu]

- 18. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 19. epa.gov [epa.gov]

- 20. epa.gov [epa.gov]

Application Notes and Protocols for the Use of 2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db) as a Refrigerant

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of 2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db) as a refrigerant. While primarily known as a chemical intermediate in the synthesis of next-generation hydrofluoroolefin (HFO) refrigerants, its own properties suggest a potential, albeit un-validated, role in specialized cooling applications. This guide furnishes detailed application notes, physicochemical and thermodynamic properties, safety protocols, and experimental methodologies for the evaluation of its performance and material compatibility. The information presented herein is intended to serve as a foundational resource for pioneering research into novel refrigeration technologies.

Introduction and Rationale

The ongoing phase-out of traditional hydrochlorofluorocarbons (HCFCs) and the increasing scrutiny of hydrofluorocarbons (HFCs) due to their high Global Warming Potential (GWP) have catalyzed the search for alternative refrigerants. This compound, also known as HCFC-243db, is a hydrochlorofluorocarbon that has garnered attention as a precursor in the production of low-GWP refrigerants such as 2,3,3,3-tetrafluoropropene (HFO-1234yf). However, the inherent thermophysical properties of HCFC-243db itself warrant an investigation into its viability as a primary or secondary refrigerant in niche applications.

This guide provides the necessary framework for such an investigation. It is structured to provide a deep dive into the known characteristics of HCFC-243db, followed by detailed protocols to systematically evaluate its performance in a vapor-compression refrigeration cycle and its compatibility with common materials of construction. The causality behind each experimental choice is elucidated to empower the researcher with a robust understanding of the evaluation process.

Physicochemical and Thermodynamic Properties

A thorough understanding of a refrigerant's properties is paramount to predicting its behavior in a cooling system. The following tables summarize the known and calculated properties of HCFC-243db.

Table 1: General and Physicochemical Properties of HCFC-243db

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Refrigerant Designation | HCFC-243db, R-243db | [1] |

| CAS Number | 338-75-0 | [1] |

| Molecular Formula | C₃H₃Cl₂F₃ | [1] |

| Molecular Weight | 166.96 g/mol | [1][2] |

| Normal Boiling Point | 76.45 °C (349.6 K) | [2][3] |

| Melting Point | -100.55 °C (172.6 K) | [2] |

| Critical Temperature (Calculated) | 231.66 °C (504.81 K) | [2] |

| Critical Pressure (Calculated) | 3509.58 kPa | [2] |

Table 2: Calculated Thermodynamic Properties of HCFC-243db

| Temperature (K) | Vapor Pressure (kPa) | Liquid Density ( kg/m ³) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) |

| 273.15 | 3.05 | 1500.80 | - |

| 293.15 | 9.54 | 1462.30 | - |

| 313.15 | 25.43 | 1422.80 | - |

| 337.04 | - | - | 135.37 |

| 349.60 (Boiling Point) | 101.325 | - | - |

| 365.00 | - | - | 141.91 |

| 392.96 | - | - | 148.04 |

| 420.93 | - | - | 153.78 |

| 448.89 | - | - | 159.15 |

| 476.85 | - | - | 164.16 |

| 504.81 | - | - | 168.83 |

| Data in this table is based on calculated properties and should be experimentally verified. Source:[2] |

Safety and Environmental Profile

As a hydrochlorofluorocarbon, HCFC-243db is subject to environmental regulations due to its ozone-depleting potential. Its safety profile also necessitates careful handling protocols.

3.1. GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), HCFC-243db is classified with the following hazards:

-

H335: May cause respiratory irritation. [1]

-

H336: May cause drowsiness or dizziness. [1]

-

H420: Harms public health and the environment by destroying ozone in the upper atmosphere. [1]

3.2. Safety Precautions and Handling

Given its hazard classification, the following precautions are mandatory when handling HCFC-243db:

-

Ventilation: All work should be conducted in a well-ventilated area, preferably within a fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles with side shields, chemical-resistant gloves (e.g., neoprene or nitrile), and a lab coat. In case of potential for significant inhalation exposure, a respirator with an organic vapor cartridge may be necessary.

-

Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition. Keep containers tightly closed.

3.3. Environmental Considerations

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of HCFC-243db as a refrigerant. These are based on established industry standards and can be adapted to specific laboratory setups.

4.1. Protocol for Refrigerant Performance Evaluation

Objective: To determine the Coefficient of Performance (COP), cooling capacity, and other key performance indicators of HCFC-243db in a vapor-compression refrigeration cycle.

Materials and Equipment:

-

Vapor-compression refrigeration test rig equipped with:

-

Compressor (hermetic or semi-hermetic)

-

Condenser (air-cooled or water-cooled)

-

Evaporator (air-cooled or water-cooled)

-

Thermostatic or electronic expansion valve

-

Sight glass and filter-drier

-

Pressure transducers and thermocouples at the inlet and outlet of each major component

-

Refrigerant flow meter

-

Power meter for the compressor

-

-

HCFC-243db refrigerant (high purity)

-

Compatible refrigeration lubricant (see Section 5)

-

Data acquisition system

-

Refrigerant recovery unit

Workflow Diagram:

Caption: Workflow for Refrigerant Performance Evaluation.

Step-by-Step Methodology:

-

System Preparation: a. Thoroughly evacuate the entire refrigeration system using a vacuum pump to a pressure below 500 microns to remove air and moisture. b. Charge the compressor with the appropriate amount and type of compatible lubricant. c. Charge the system with the precise weight of HCFC-243db refrigerant as specified by the system manufacturer or design calculations.

-

Performance Testing: a. Set the desired operating conditions by controlling the heat load on the evaporator and the heat rejection from the condenser to achieve the target evaporating and condensing temperatures. b. Allow the system to run until it reaches a steady state, characterized by stable temperatures and pressures throughout the cycle for at least 30 minutes. c. Once at a steady state, record the following data using the data acquisition system for a continuous period of at least 30 minutes:

- Temperatures at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.

- Pressures at the inlet and outlet of the compressor, condenser, and evaporator.

- Refrigerant mass flow rate.

- Power consumption of the compressor. d. Vary the operating conditions (e.g., change the evaporator heat load or condenser temperature) and repeat steps 2b and 2c to evaluate performance across a range of conditions.

-

Data Analysis: a. For each steady-state condition, calculate the following:

- Refrigerating Effect (Qe): Qe = m_ref * (h_evap_out - h_evap_in), where m_ref is the refrigerant mass flow rate and h is the specific enthalpy.

- Compressor Work (Wc): Measured directly by the power meter.

- Coefficient of Performance (COP): COP = Qe / Wc.

- Cooling Capacity: The rate of heat removal at the evaporator. b. Plot COP and cooling capacity as a function of evaporating and condensing temperatures to characterize the performance of HCFC-243db.

4.2. Protocol for Material Compatibility Evaluation

Objective: To assess the compatibility of HCFC-243db and its mixture with a selected lubricant with common refrigeration system materials. This protocol is adapted from the principles of ASHRAE Standard 97.[4]

Materials and Equipment:

-

Sealed glass tubes or stainless steel pressure vessels

-

Oven with precise temperature control

-

HCFC-243db refrigerant

-

Selected lubricant(s) (e.g., mineral oil, polyolester oil)

-

Material coupons (e.g., copper, aluminum, steel)

-

Elastomer and polymer samples (e.g., Neoprene, Nitrile, PTFE)

-

Analytical balance

-

Micrometer or caliper

-

Gas chromatograph (GC) for refrigerant analysis (optional)

Workflow Diagram:

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Purification of Fluorinated Hydrocarbons

A Senior Application Scientist's Guide to Troubleshooting and Best Practices

The introduction of fluorine into organic molecules is a cornerstone of modern drug development and materials science, imparting unique properties that can enhance efficacy, stability, and bioavailability.[1][2][3] However, the very nature of fluorination reactions often leads to complex product mixtures, presenting significant purification challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common impurities and optimizing the purification of fluorinated hydrocarbons.

Frequently Asked Questions (FAQs)

Impurity Identification and Characterization

Q1: What are the most common impurities I should expect in my fluorinated hydrocarbon reaction?

A1: The impurity profile of a fluorination reaction is highly dependent on the specific reagents, starting materials, and reaction conditions. However, several classes of impurities are frequently encountered:

-

Unreacted Starting Material: Incomplete conversion is a common source of impurities. The presence of starting material can complicate downstream processing and analysis.

-

Hydrogen Fluoride (HF): Many fluorinating reagents release HF as a byproduct.[4] HF is corrosive and can react with both the desired product and other components in the reaction mixture.[5]

-

Over-fluorinated or Isomeric Byproducts: The high reactivity of some fluorinating agents can lead to the formation of products with multiple fluorine atoms or constitutional isomers.

-

Elimination Byproducts: Under certain conditions, especially with secondary or tertiary alcohols, elimination reactions can compete with nucleophilic substitution, leading to the formation of alkenes.[6]

-

Solvent-Related Impurities: Some fluorinating reagents can react with common organic solvents.[7] For instance, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[7]

-

Metal Catalyst Residues: If a metal catalyst is used in the fluorination step, residual metals may remain in the product.

Q2: What analytical techniques are best suited for identifying and quantifying impurities in my fluorinated product?

A2: A multi-pronged analytical approach is often necessary for comprehensive impurity profiling:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for identifying and quantifying fluorine-containing compounds due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus.[8] ¹H and ¹³C NMR are also essential for characterizing the overall structure of the desired product and any organic impurities.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for separating and identifying volatile and non-volatile impurities, respectively.[9] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in elemental composition determination.

-

Combustion Ion Chromatography (CIC): CIC is a useful technique for determining the total amount of organofluorine compounds in a sample.[10][11] This can be particularly helpful for identifying unidentified organofluorine content.[10]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While direct fluorine detection by ICP-MS is challenging due to its high ionization potential, it is a powerful tool for quantifying residual metal catalysts.[12]

| Analytical Technique | Primary Use in Fluorinated Hydrocarbon Analysis | Strengths | Limitations |

| ¹⁹F NMR | Identification and quantification of fluorinated species. | High sensitivity, large chemical shift range.[8] | Requires specialized equipment and expertise. |

| LC-MS/GC-MS | Separation and identification of volatile and non-volatile impurities.[9] | High sensitivity and selectivity.[9] | May require derivatization for some compounds. |

| CIC | Total organofluorine content determination.[10] | Provides a measure of total fluorinated organic compounds. | Does not identify individual compounds.[11] |

| ICP-MS | Quantification of residual metal catalysts. | Extremely sensitive for most metals.[12] | Not suitable for direct fluorine analysis.[12] |

Troubleshooting Guides

This section addresses specific purification challenges in a question-and-answer format, providing actionable solutions and the scientific rationale behind them.

Issue 1: Persistent Hydrogen Fluoride (HF) Contamination

Q: My crude product is highly acidic, and I suspect HF contamination. How can I effectively remove it?

A: The removal of HF is critical due to its corrosive nature and potential to interfere with subsequent reactions.[5] Several methods can be employed, with the choice depending on the properties of your target molecule and the scale of the reaction.

Causality: HF is a common byproduct of many fluorination reactions, especially when using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. It can form azeotropes with organic compounds, making simple distillation ineffective.[4]

Solutions:

-

Aqueous Workup: A standard and often effective method is to quench the reaction mixture with a mild aqueous base.

-

Rationale: The acidic HF is neutralized by the base to form a water-soluble salt, which can then be separated in the aqueous phase.

-

Troubleshooting:

-

Emulsion Formation: If an emulsion forms during the extraction, adding brine can help to break it.

-

Product Solubility: If your product has some water solubility, multiple extractions with an organic solvent will be necessary to maximize recovery.

-

-

-

Solid-Phase Scavengers: Using a basic solid support can be a highly effective and convenient method for removing HF.

-

Rationale: Scavenger resins, such as those with amine functionalities, can selectively bind to and remove acidic impurities like HF.[13] This method avoids aqueous workups, which can be advantageous for water-sensitive compounds.

-

Troubleshooting:

-

Incomplete Removal: Ensure sufficient equivalents of the scavenger resin are used and allow for adequate stirring time.

-

Product Binding: Test a small sample first to ensure your desired product does not bind to the resin.

-

-

-

Adsorption on Inorganic Bases: Passing a solution of the crude product through a plug of a solid inorganic base can also remove HF.

-

Rationale: Materials like sodium bicarbonate or calcium carbonate can neutralize and adsorb HF.

-

Troubleshooting:

-

Clogging: Ensure the plug is not packed too tightly to avoid slow filtration.

-

Product Degradation: For highly sensitive compounds, a milder adsorbent may be necessary.

-

-

Workflow for HF Removal

Caption: Decision tree for selecting an appropriate HF removal method.

Issue 2: Difficulty Separating Product from Unreacted Starting Material

Q: My product and starting material have very similar polarities, making chromatographic separation challenging. What are my options?

A: This is a common challenge, particularly when the fluorination only introduces a single fluorine atom. The key is to exploit other physical or chemical differences between the two compounds.

Causality: The introduction of a fluorine atom can have a minimal impact on the overall polarity of a molecule, leading to co-elution in standard chromatography.

Solutions:

-

Reactive Scavenging: If the starting material has a reactive functional group that the product lacks (or vice versa), a scavenger resin can be used to selectively remove one component.[13]

-

Rationale: For example, if your starting material is an alcohol and your product is an alkyl fluoride, an isocyanate-functionalized resin can be used to react with and remove the unreacted alcohol.

-

Troubleshooting:

-

Slow Reaction: The scavenging reaction may require elevated temperatures or longer reaction times. Monitor by a suitable analytical technique (e.g., TLC, LC-MS).

-

Resin Compatibility: Ensure the chosen solvent is compatible with the scavenger resin.

-

-

-

Extractive Distillation: For volatile compounds with close boiling points, extractive distillation can be an effective separation technique.[14][15]

-

Rationale: A solvent is added to the mixture that selectively alters the relative volatility of the components, allowing for their separation by distillation.[14]

-

Troubleshooting:

-

Solvent Selection: The choice of the extractive solvent is critical and may require screening.

-

Azeotrope Formation: Be aware of the potential for forming new azeotropes with the added solvent.

-

-

-

Specialized Chromatography: If standard silica gel chromatography is ineffective, consider alternative stationary phases.

-

Rationale: Fluorous solid-phase extraction (F-SPE) or chromatography on a fluorinated stationary phase can be used to separate compounds based on their fluorine content.[16] Lightly fluorinated compounds will have a different affinity for these phases compared to their non-fluorinated counterparts.[16]

-

Troubleshooting:

-

Eluent Selection: The choice of eluent is crucial for achieving good separation on fluorinated phases.[16]

-

Cost and Availability: Fluorinated stationary phases can be more expensive than standard silica gel.

-

-

Protocol 1: General Procedure for Scavenging Unreacted Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

-

Preparation: To a round-bottom flask containing the crude reaction mixture (product and unreacted alcohol) in a suitable solvent (e.g., dichloromethane), add 1.5-2.0 equivalents of an isocyanate-functionalized polystyrene resin.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS to ensure complete consumption of the starting alcohol. Gentle heating may be required for less reactive alcohols.

-

Work-up: Once the scavenging is complete, filter the reaction mixture to remove the resin.

-

Purification: Wash the resin with the reaction solvent. Combine the filtrate and washes and concentrate under reduced pressure to yield the purified product.

Issue 3: Removal of Metal Catalyst Residues

Q: My reaction uses a palladium catalyst, and I'm struggling to reduce the residual palladium levels in my final product. How can I effectively remove it?

A: Residual metals, particularly palladium, are a significant concern in the pharmaceutical industry due to their potential toxicity.[17]

Causality: Palladium can be challenging to remove as it can exist in various oxidation states and may be complexed to the product or other ligands in the reaction mixture.

Solutions:

-

Metal Scavengers: A variety of solid-supported metal scavengers are commercially available.

-

Rationale: These scavengers contain functional groups (e.g., thiols, amines, phosphines) that have a high affinity for palladium and other transition metals.[17] The solid support allows for easy removal by filtration.

-

Troubleshooting:

-

Scavenger Selection: The optimal scavenger may depend on the oxidation state of the palladium. Screening a small panel of scavengers is often the most efficient approach.

-

Kinetics: Scavenging can sometimes be slow. Gentle heating can often improve the rate of metal removal.

-

-

-

Activated Carbon Treatment: Stirring the crude product solution with activated carbon can be an effective and economical method for metal removal.

-

Rationale: Activated carbon has a high surface area and can adsorb metal catalysts. The effectiveness can be enhanced by using carbons impregnated with specific ligands.

-

Troubleshooting:

-

Product Loss: Activated carbon can sometimes adsorb the desired product. It is important to evaluate product recovery.

-

Fine Particles: Ensure complete removal of the carbon particles by filtering through a pad of celite.

-

-

-

Liquid-Liquid Extraction with a Chelating Agent: In some cases, washing the organic solution of the product with an aqueous solution of a chelating agent can remove metals.

-

Rationale: Chelating agents like EDTA can form water-soluble complexes with metal ions, which are then extracted into the aqueous phase.

-

Troubleshooting:

-

pH Dependence: The effectiveness of many chelating agents is pH-dependent.

-

Phase Separation: Emulsion formation can be an issue.

-

-

Comparative Efficacy of Palladium Removal Techniques

| Method | Typical Efficiency | Advantages | Disadvantages |

| Metal Scavengers | >95% | High selectivity, easy to use.[17] | Higher cost than other methods. |

| Activated Carbon | 70-95% | Low cost, widely applicable. | Potential for product loss, fine particles can be difficult to remove. |

| Aqueous Extraction | 50-90% | Inexpensive, suitable for large scale. | Can be less effective, may require multiple washes. |

Conclusion

The purification of fluorinated hydrocarbons presents a unique set of challenges that require a thoughtful and systematic approach. By understanding the common impurities that can arise and the principles behind various purification techniques, researchers can develop robust and efficient workflows. This guide provides a foundation for troubleshooting common issues, but it is essential to remember that each reaction is unique and may require specific optimization.

References

- United States Patent US2613232A, "Process for removing organic fluorides from hydrocarbons," Google P

-

"Impurities in synthetic fluorite for deep ultraviolet optical applications," ResearchGate, accessed January 23, 2026, [Link].

-

"A switchable sensor and scavenger: detection and removal of fluorinated chemical species by a luminescent metal–organic framework," RSC Publishing, accessed January 23, 2026, [Link].

- United States Patent US3101304A, "Distillation process for fluorocarbons," Google P

-

"Combustion ion chromatography for extractable organofluorine analysis," PMC - NIH, accessed January 23, 2026, [Link].

-

"Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs," PubMed Central, accessed January 23, 2026, [Link].

- United States Patent US5632898A, "Method for removing unreacted electrophiles from a reaction mixture," Google P

-

"Removal of hydrogen fluoride from gas streams," CORE, accessed January 23, 2026, [Link].

- China Patent CN102874756A, "Method for removing hydrogen fluoride from hydrogen chloride gas," Google P

-

"Purification of Fluorine by Distillation," SciSpace, accessed January 23, 2026, [Link].

-

"Scavenger Resins," Amerigo Scientific, accessed January 23, 2026, [Link].

-

"Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods," LCGC International, accessed January 23, 2026, [Link].

-

"Future challenges and opportunities with fluorine in drugs?," SpringerLink, accessed January 23, 2026, [Link].

-

"Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)," NIH, accessed January 23, 2026, [Link].

-

"Workup for Removing Tin Byproducts," Department of Chemistry: University of Rochester, accessed January 23, 2026, [Link].

-

"Recent Developments in Methods of Analysis for Fluoride Determination," ResearchGate, accessed January 23, 2026, [Link].

-

"Fluoride Reduction / HF," Wastech Controls & Engineering, accessed January 23, 2026, [Link].

-

"Fluorinated porous organic frameworks for C2F6/CF4 gases separation," ScienceDirect, accessed January 23, 2026, [Link].

-

"Organofluorine Compounds in the Environment - Analysis, Sources and," Bibliothèque et Archives Canada, accessed January 23, 2026, [Link].

-

"Future challenges and opportunities with fluorine in drugs?," ResearchGate, accessed January 23, 2026, [Link].

-

"University of Southampton Scavenger and Reagent Resins," University of Southampton, accessed January 23, 2026, [Link].

-

"How To: Purify by Distillation," Department of Chemistry: University of Rochester, accessed January 23, 2026, [Link].

-

"Renewable Reagent for Nucleophilic Fluorination," The Journal of Organic Chemistry, accessed January 23, 2026, [Link].

-

"Specific Solvent Issues with Fluorination," Wordpress, accessed January 23, 2026, [Link].

-

"The Dark Side of Fluorine," ACS Medicinal Chemistry Letters, accessed January 23, 2026, [Link].

- United States Patent US3101304A, "Distillation process for fluorocarbons," Google P

-

"Extraction technique in organic chemistry," YouTube, accessed January 23, 2026, [Link].

-

"ANALYTICAL METHODS," Agency for Toxic Substances and Disease Registry, accessed January 23, 2026, [Link].

-

"Hydrofluoric (HF) Acid Neutralization," pH Adjustment Systems, accessed January 23, 2026, [Link].

-

"Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography," NIH, accessed January 23, 2026, [Link].

-

"Metal Scavenger User Guide," Biotage, accessed January 23, 2026, [Link].

-

"Overcoming Challenges in Fluorine-Based Chemistry," Pharmaceutical Technology, accessed January 23, 2026, [Link].

-

"Fluorine Removal Solution," Metso, accessed January 23, 2026, [Link].

-

"Fouling Reduction and Thermal Efficiency Enhancement in Membrane Distillation Using a Bilayer-Fluorinated Alkyl Silane–Carbon Nanotube Membrane," PMC - NIH, accessed January 23, 2026, [Link].

-

"Organofluorine chemistry," Wikipedia, accessed January 23, 2026, [Link].

-

"High-loading scavenger resins for combinatorial chemistry," ResearchGate, accessed January 23, 2026, [Link].

-

"Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks," PMC - PubMed Central, accessed January 23, 2026, [Link].

-

"Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns," Journal of Liquid Chromatography & Related Technologies, accessed January 23, 2026, [Link].

-

"Fluorine detection in organic compounds," Chemistry Stack Exchange, accessed January 23, 2026, [Link].

-

"Hydrofluoric acid," Wikipedia, accessed January 23, 2026, [Link].

-

"Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry," LCGC International, accessed January 23, 2026, [Link].

-

"Green Chemistry Blog," Royal Society of Chemistry, accessed January 23, 2026, [Link].

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. US2613232A - Process for removing organic fluorides from hydrocarbons - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Combustion ion chromatography for extractable organofluorine analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]

- 14. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]

- 15. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]

- 16. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biotage.com [biotage.com]